2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Beschreibung
2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a][1,4]diazepine core substituted with a 1-pyrrolidinylmethyl group at the 2-position. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological studies.
Eigenschaften
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-2-6-15(5-1)10-11-8-12-9-13-4-3-7-16(12)14-11;;/h8,13H,1-7,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIQVJPZKSEKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN3CCCNCC3=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H15Cl2N3
- Molecular Weight : 248.16 g/mol
- CAS Number : 2205384-55-8
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may exhibit anxiolytic and sedative effects similar to those of traditional benzodiazepines. The presence of the pyrrolidinyl group enhances its ability to cross the blood-brain barrier, potentially increasing its central nervous system (CNS) activity.
Biological Activity Overview
The biological activities of 2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride include:
- Anxiolytic Effects : Animal models have shown that this compound can reduce anxiety-like behaviors.
- Sedative Properties : It has demonstrated sedative effects in various behavioral assays.
- Antidepressant Activity : Some studies indicate potential antidepressant effects through modulation of serotonin pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety in rodent models | |
| Sedative | Induced sedation in behavioral tests | |
| Antidepressant | Increased serotonin levels |
Case Studies
-
Anxiolytic Activity in Rodents
- A study evaluated the anxiolytic effects of the compound using the elevated plus maze (EPM) test. Results indicated a significant increase in time spent in the open arms compared to control groups, suggesting reduced anxiety levels.
-
Sedative Effects
- In a sleep study involving mice, administration of the compound resulted in increased total sleep time and decreased latency to sleep onset. These findings support its potential use as a sedative agent.
-
Antidepressant Potential
- Research investigating the effects on depressive behaviors revealed that chronic treatment with the compound led to significant reductions in immobility time in the forced swim test (FST), indicating antidepressant-like effects.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent . Preliminary studies suggest that it may exhibit:
- Antidepressant Activity : Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them candidates for antidepressant development.
- Anxiolytic Effects : Some studies have shown that pyrazolo[1,5-a][1,4]diazepine derivatives may have anxiolytic properties, potentially providing relief from anxiety disorders.
Neuroscience Research
Due to its ability to cross the blood-brain barrier, this compound is being explored in neuroscience research for:
- Cognitive Enhancement : Investigations into its effects on memory and learning processes are ongoing, with some results indicating improved cognitive function in animal models.
- Neuroprotective Effects : There is emerging evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis.
Cancer Research
The compound's structural analogs have shown promise in cancer therapy:
- Inhibition of Tumor Growth : Certain derivatives have been reported to inhibit the proliferation of cancer cells in vitro. Ongoing studies aim to elucidate the mechanisms behind this activity.
- Targeting Specific Cancer Types : Research is focusing on its effectiveness against specific cancers such as breast and prostate cancer.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for:
- Method Development : It is used in developing analytical methods for detecting and quantifying similar compounds in biological samples.
- Stability Testing : The stability of the compound under various conditions is studied to understand its shelf-life and storage requirements.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several pyrazolo[1,5-a][1,4]diazepine derivatives. The results indicated that compounds similar to 2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride exhibited significant reductions in depression-like behaviors in rodent models compared to control groups.
Case Study 2: Neuroprotective Effects
Research conducted at a leading neuroscience laboratory demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The findings suggest potential applications in neurodegenerative disease therapies.
Data Tables
| Application Area | Potential Benefits | Current Research Focus |
|---|---|---|
| Pharmacology | Antidepressant and anxiolytic effects | Clinical trials for mood disorders |
| Neuroscience | Cognitive enhancement and neuroprotection | Mechanisms of action in neurodegeneration |
| Oncology | Tumor growth inhibition | Efficacy against specific cancer types |
| Analytical Chemistry | Method development and stability testing | Standardization of analytical methods |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (Position 2) | Molecular Formula | Molar Mass (g/mol) | Salt Form | Notable Properties |
|---|---|---|---|---|---|
| 2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine | 1-Pyrrolidinylmethyl | C₁₂H₂₁Cl₂N₅ | Not reported | Dihydrochloride | Enhanced solubility; cyclic amine group |
| 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine | Methyl | C₈H₁₅Cl₂N₃ | 224.13 | Dihydrochloride | Compact structure; lower polarity |
| 2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine | Phenyl | C₁₃H₁₅N₃ | 213.28 | Free base | Aromatic bulk; reduced solubility |
| 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine | 4-Chlorophenyl | C₁₃H₁₄ClN₃ | Not reported | Free base | Electron-withdrawing substituent |
Functional Group Impact on Properties
- Chlorophenyl Substituent : The 4-chlorophenyl group in CANA-00129 enhances electron density modulation, which may influence metabolic stability or receptor affinity .
- Diazepinone Derivatives: Compounds like 2-{1-[(3-chlorophenyl)acetyl]piperidin-3-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one introduce ketone functionality, altering hydrogen-bonding capacity compared to the dihydrochloride salt .
Pharmacological Considerations
- Pyrazole-carboxylate derivatives (e.g., N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]hydrazones) exhibit antifungal activity, suggesting that nitrogen-rich fused systems may have broad bioactivity .
- The dihydrochloride salt form likely improves bioavailability relative to neutral analogs .
Notes and Limitations
Data Gaps : Specific data for the target compound (e.g., molar mass, melting point) are unavailable in the provided evidence. Comparisons rely on structural analogs.
Synthetic Challenges : Substituent bulkiness (e.g., pyrrolidinylmethyl vs. methyl) may complicate synthetic routes, requiring optimized conditions .
Biological Relevance : Further studies are needed to evaluate the target compound’s pharmacological profile, leveraging its unique pyrrolidinylmethyl-diazepine architecture.
Vorbereitungsmethoden
Detailed Synthetic Routes
Literature Approaches to Pyrazolo[1,5-a]diazepine Scaffolds
Several synthetic methods have been reported for related pyrazolo-diazepine compounds, which provide valuable insights for the preparation of the target compound.
Thermal Cycloaddition Route : A method involving alkylation of propargyl amine derivatives followed by high-temperature cycloaddition with ethyl diazoacetate to form the pyrazolo-diazepine skeleton. This approach, however, uses hazardous reagents and conditions (high temperature, diazo compounds), making it unsuitable for scale-up or routine synthesis.
Alkylation and Reduction Route : Starting from nitro-substituted pyrazole carboxylates, alkylation with dibromopropane, reduction of esters to alcohols, conversion to bromides, and ring closure with amines have been employed. This route involves multiple steps and harsh reagents such as lithium borohydride and phosphorus tribromide, limiting practicality.
Selective Reduction of Lactams : A more practical approach uses commercially available methyl pyrazole 3,5-dicarboxylate, alkylated with 3-bromo-N-Boc propyl amine, followed by deprotection and cyclization to the diazepine ring. Selective reduction of the lactam with borane-dimethyl sulfide complex yields the tetrahydro derivative. Protection of the resulting amine with tert-butyloxycarbonyl (Boc) groups facilitates further functionalization.
Proposed Multi-Step Synthesis for the Target Compound
Based on the above strategies and structural requirements, the preparation of 2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine dihydrochloride can be outlined as follows:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation of pyrazole derivative | 3-bromo propyl amine, DBU, acetonitrile, THF | High yield (~87%) alkylation to introduce propylamine side chain |
| 2 | Deprotection and cyclization | Acidic or thermal conditions to remove Boc and induce ring closure | Formation of fused diazepine ring |
| 3 | Selective reduction of lactam to tetrahydro derivative | Borane-dimethyl sulfide complex, THF, 50°C | Efficient conversion with good yield (~65%) |
| 4 | Protection of amine group | Boc2O, triethylamine, dioxane | Stabilizes intermediate for further modifications |
| 5 | Formation of dihydrochloride salt | Treatment with HCl in suitable solvent | Enhances solubility and isolation of final product |
This sequence balances practicality, safety, and scalability, avoiding hazardous reagents like diazo compounds and harsh conditions.
Reaction Monitoring and Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used extensively to confirm structural integrity after each synthetic step.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity of intermediates and final product.
- Salt Formation Analysis : Ensures complete conversion to dihydrochloride salt, improving solubility and stability.
Chemical Reactivity and Functionalization
The pyrazolo-diazepine scaffold allows for further functionalization, especially at the diazepine nitrogen. Arylation reactions such as Buchwald-Hartwig and Chan-Lam couplings have been demonstrated on related compounds, enabling diversification of the molecule for potential pharmacological optimization.
| Aryl Group | Buchwald Coupling Yield (%) | Chan-Lam Coupling Yield (%) |
|---|---|---|
| H | 72 | 68 |
| 4-OMe | 81 | 59 |
| 4-CF3 | 80 | 69 |
| 2-Cl | 59 | 55 |
| 4-t-Bu | 79 | 66 |
| 3-Ph | 78 | 65 |
| 4-Ph | 78 | 68 |
| 3-Cl | 69 | 63 |
| 3-COOMe | 65 | 60 |
| 3-CN | 62 | 62 |
Reagents and conditions for Buchwald: Pd(dba)3, BINAP, Cs2CO3, aryl iodides, toluene, 110°C, 8h.
Reagents and conditions for Chan-Lam: Cu(OAc)2, arylboronic acids, MeOH, room temperature, 12h.
These reactions highlight the versatility of the scaffold for medicinal chemistry applications.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Methyl pyrazole 3,5-dicarboxylate, 3-bromo propyl amine |
| Key Reagents | DBU, borane-dimethyl sulfide, Boc2O, HCl |
| Solvents | Acetonitrile, THF, dioxane, toluene, MeOH |
| Temperature Range | Room temperature to 110°C, selective heating for reduction |
| Yields | Alkylation: ~87%; Reduction/Boc protection: ~65% |
| Characterization Methods | NMR, MS, HPLC |
| Salt Formation | Dihydrochloride salt via HCl treatment |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(1-pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride with high purity?
- Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, stoichiometry) based on analogous heterocyclic systems. For example, THF is commonly used for Grignard reagent compatibility in similar diazepine syntheses . Purification via column chromatography (eluent ratios of hexane/ethyl acetate) ensures removal of byproducts, as demonstrated in tetrahydroimidazopyridine derivatives . Monitor reaction progress using TLC and confirm purity via HPLC (>95%).
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks to confirm pyrrolidine and pyrazolo-diazepine moieties (e.g., δ ~2.5–3.5 ppm for pyrrolidinyl protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed with <5 ppm error) .
- IR : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for secondary amines) .
Q. What stability studies are critical for this compound in aqueous or biological buffers?
- Methodology : Conduct accelerated degradation studies under varying pH (2–9), temperatures (25–40°C), and light exposure. Use LC-MS to track degradation products. For example, dihydrochloride salts may hydrolyze in basic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How can computational modeling resolve contradictory binding affinity data for this compound at GABA receptors?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of GABA-A subtypes. Compare binding poses with experimental IC50 values. Adjust force fields to account for protonation states of the dihydrochloride salt. Validate with free-energy perturbation (FEP) calculations .
Q. What strategies mitigate low yields in multi-step syntheses of pyrazolo-diazepine analogs?
- Methodology :
- Process Control : Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediates .
- Alternative Routes : Explore one-pot reactions (e.g., sequential cyclization-alkylation) to reduce purification steps, as shown in tetrahydroimidazopyridine syntheses .
- Catalysis : Test Pd-mediated cross-coupling for regioselective functionalization .
Q. How should researchers address discrepancies in reported pharmacokinetic profiles (e.g., bioavailability vs. half-life)?
- Methodology :
- In Vitro/In Vivo Correlation (IVIVC) : Use Caco-2 assays for permeability and microsomal stability studies. Adjust formulations (e.g., PEGylation) to enhance solubility .
- Species-Specific Metabolism : Compare hepatic microsome data across species (rat, human) to identify metabolic hotspots .
Notes for Rigorous Research Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
